molecular formula C11H12O4 B1338789 Methyl 4-acetyl-2-methoxybenzoate CAS No. 85865-58-3

Methyl 4-acetyl-2-methoxybenzoate

Cat. No. B1338789
CAS RN: 85865-58-3
M. Wt: 208.21 g/mol
InChI Key: SHVVANVGEMKEAN-UHFFFAOYSA-N
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Description

“Methyl 4-acetyl-2-methoxybenzoate” is a chemical compound with the molecular formula C11H13NO4 . It is also known by other names such as “Methyl 4-acetamido-2-methoxybenzoate” and "Benzoic acid, 4-(acetylamino)-2-methoxy-, methyl ester" .


Molecular Structure Analysis

The molecular structure of “Methyl 4-acetyl-2-methoxybenzoate” consists of a benzene ring substituted with an acetyl group, a methoxy group, and a methyl ester group . The average mass of the molecule is 223.225 Da .


Physical And Chemical Properties Analysis

“Methyl 4-acetyl-2-methoxybenzoate” is a solid substance . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved resources.

Scientific Research Applications

Repellency Research

Research has shown that certain benzoate compounds exhibit repellent properties against pests like bed bugs . Methyl 4-acetyl-2-methoxybenzoate could potentially be studied for its efficacy as a repellent, contributing to the development of safer and more effective pest control solutions.

Safety And Hazards

While specific safety and hazard information for “Methyl 4-acetyl-2-methoxybenzoate” is not available, related compounds like “Methyl 4-methoxybenzoate” are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 4-acetyl-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-7(12)8-4-5-9(11(13)15-3)10(6-8)14-2/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVVANVGEMKEAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-acetyl-2-methoxybenzoate

Synthesis routes and methods

Procedure details

A flask was charged with methyl 4-bromo-2-methoxybenzoate (250 mg, 1.020 mmol), vinyl butyl ether (131 μl, 1.020 mmol), potassium carbonate (169 mg, 1.224 mmol), 1,3-(bis(diphenylohpsophine)propane (25.2 mg, 0.061 mmol) and palladium (II) acetate (6.87 mg, 0.031 mmol). The flask was sealed and 3 evacuation/argon purges were performed. DMF (4554 μl) and Water (546 μl) were added and the reaction was heated in a microwave at 122° C. for 75 minutes. Additional vinyl butyl ether (131 μl, 1.020 mmol) was added and the reaction was heated an additional 30 minutes in a MW at 122° C. Once complete the reaction was stirred overnight at 100° C. with conventional heating. The reaction was then cooled. HCl (5%, 8 mL) was added and the mixture was stirred for 30 minutes and then diluted with ethyl acetate and transferred to a separatory funnel. The organic layer was washed with aqueous saturated NaHCO3, brine, dried over Na2SO4, filtered and concentrated. Flash chromatography (0-50% EtOAc/hexanes) afforded methyl 4-acetyl-2-methoxybenzoate (54.4 mg, 0.261 mmol, 25.6% yield). MS ESI: [M+H]+ m/z 200.1. 1H NMR (600 MHz, DMSO-d6) δ 7.70 (d, J=7.9, 1H), 7.57 (dd, J=1.1, 7.9, 1H), 7.53 (s, 1H), 3.86 (s, 3H), 3.78 (s, 3H), 2.49-2.44 (m, 3H).
Name
Quantity
546 μL
Type
solvent
Reaction Step One
Name
Quantity
4554 μL
Type
solvent
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step Two
Quantity
131 μL
Type
reactant
Reaction Step Two
Quantity
169 mg
Type
reactant
Reaction Step Two
[Compound]
Name
bis(diphenylohpsophine)propane
Quantity
25.2 mg
Type
reactant
Reaction Step Three
Quantity
131 μL
Type
reactant
Reaction Step Four
Name
Quantity
8 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
6.87 mg
Type
catalyst
Reaction Step Seven

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